![molecular formula C9H20O2S2 B3053475 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol CAS No. 5400-84-0](/img/structure/B3053475.png)
2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol
概要
説明
2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol is a chemical compound with the molecular formula C9H20O2S2. It is characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol typically involves the reaction of 1,5-dibromopentane with 2-mercaptoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the sulfanyl groups from 2-mercaptoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The sulfanyl groups can participate in substitution reactions to form different thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various thioether derivatives.
科学的研究の応用
2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studying biomolecular interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol
- 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]propanol
- 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]butanol
Uniqueness
This compound is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S2/c10-4-8-12-6-2-1-3-7-13-9-5-11/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUXMGPVGBYKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CCSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278876 | |
| Record name | 2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-84-0 | |
| Record name | NSC10394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



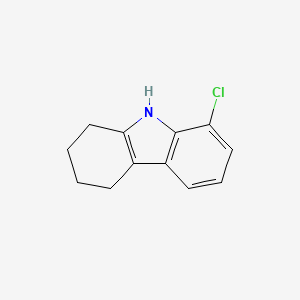

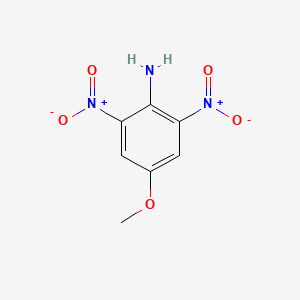


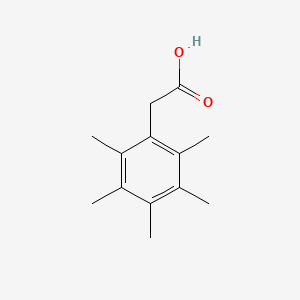
![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)
![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)
![[Benzyl(dimethyl)silyl]methyl acetate](/img/structure/B3053410.png)
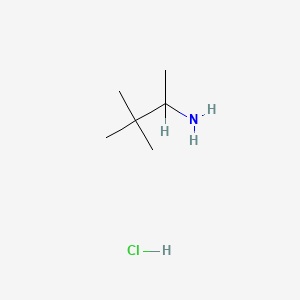
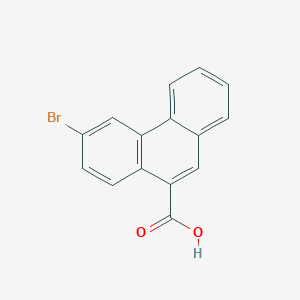
![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/new.no-structure.jpg)

